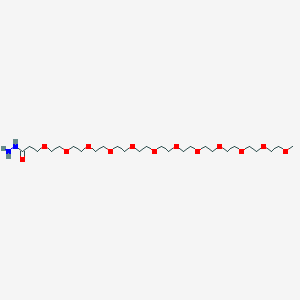

m-PEG12-Hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H54N2O13 |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |

InChI |

InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29) |

InChI Key |

AADMYTUJHWSGGQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG12-Hydrazide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of m-PEG12-Hydrazide in bioconjugation. Designed for professionals in research and drug development, this document delves into the core principles of hydrazone bond formation, quantitative data on reaction kinetics, and detailed methodologies for the successful implementation of this versatile bioconjugation reagent.

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action of this compound in bioconjugation revolves around the reaction of its terminal hydrazide group (-NH-NH₂) with a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable hydrazone bond (-C=N-NH-). This reaction is a two-step process:

-

Nucleophilic Attack: The nitrogen atom of the hydrazide acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the final, stable hydrazone bond.

This reaction is highly specific for aldehydes and ketones, making it a valuable tool for site-specific modification of biomolecules.

pH Dependence and Catalysis

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is generally slow at neutral pH. Optimal reaction rates are typically observed in a slightly acidic environment, around pH 4.5-6. This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can become protonated, reducing its nucleophilicity and slowing down the reaction.

To enhance the reaction rate at or near physiological pH (pH 7.4), catalysts such as aniline can be employed. Aniline acts as a nucleophilic catalyst, accelerating the dehydration of the carbinolamine intermediate.

Quantitative Data on Hydrazone Bond Stability

The stability of the resulting hydrazone bond is a critical factor in the design of bioconjugates. This stability is influenced by the structure of the carbonyl compound and the pH of the environment.

| Carbonyl Type | pH | Half-life (t½) | Stability Characteristics |

| Aliphatic Aldehyde | 7.4 | Minutes to Hours | Relatively stable at physiological pH but susceptible to hydrolysis under acidic conditions. |

| Aromatic Aldehyde | 7.4 | > 72 hours | Generally more stable than hydrazones formed from aliphatic aldehydes due to resonance stabilization. |

| Aliphatic Aldehyde | 5.5 | < 2 minutes | Rapidly hydrolyzes under mildly acidic conditions. |

| Aromatic Aldehyde | 5.5 | > 48 hours | Remains highly stable even under mildly acidic conditions. |

Table 1: Representative half-life data for hydrazone bonds formed from the reaction of PEG-hydrazide with different types of aldehydes at varying pH.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing or engineered to contain an aldehyde or ketone group.

Materials:

-

Protein solution (in a suitable buffer, e.g., MES, HEPES, or PBS at a concentration of 1-10 mg/mL)

-

This compound

-

Reaction buffer (e.g., 100 mM MES buffer, pH 5.5)

-

(Optional) Aniline catalyst stock solution (e.g., 100 mM in DMSO)

-

Quenching reagent (e.g., an excess of a small molecule aldehyde or ketone)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Protein Preparation: If the protein does not naturally contain a carbonyl group, one must be introduced. For glycoproteins, this can be achieved by gentle oxidation of the sugar moieties using sodium periodate.

-

Reaction Setup:

-

Dissolve the protein in the reaction buffer to the desired concentration.

-

Dissolve this compound in the reaction buffer to create a stock solution.

-

Add a 10- to 50-fold molar excess of this compound to the protein solution.

-

(Optional) If performing the reaction at a higher pH (e.g., pH 7.4), add the aniline catalyst to a final concentration of 10-20 mM.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the specific protein and desired degree of labeling.

-

Quenching: (Optional) Add a quenching reagent to consume any unreacted this compound.

-

Purification: Remove excess this compound and other reaction components from the conjugate using a suitable chromatography method.

-

Size-Exclusion Chromatography (SEC): Separates molecules based on size. The larger protein conjugate will elute before the smaller, unreacted PEG reagent.

-

Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of the protein, allowing for separation of the conjugate from the unmodified protein.

-

Characterization of the Bioconjugate

Mass Spectrometry (MS):

-

Objective: To confirm the covalent attachment of this compound to the protein and to determine the degree of labeling (number of PEG chains per protein).

-

Procedure:

-

Prepare the conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

-

Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

The mass of the conjugate will be increased by the mass of the attached this compound molecules. The number of PEG attachments can be determined from the mass shift.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Objective: To visualize the increase in molecular weight of the protein after conjugation.

-

Procedure:

-

Run the unmodified protein and the purified conjugate on an SDS-PAGE gel.

-

The PEGylated protein will migrate slower than the unmodified protein, appearing as a band of higher molecular weight. The band of the conjugate may also appear more diffuse due to the heterogeneity of PEGylation.

-

Visualizing the Process: Diagrams

Mechanism of Hydrazone Formation

Experimental Workflow for Bioconjugation

Applications in Drug Development and Signaling Pathways

This compound and other hydrazide-functionalized PEGs are extensively used in drug delivery and the development of targeted therapeutics. The ability to form pH-sensitive hydrazone linkages is particularly advantageous for creating drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endosomes and lysosomes of cancer cells.

Targeted Drug Delivery to Cancer Cells

PEGylated nanoparticles functionalized with hydrazide groups can be used to conjugate anticancer drugs containing aldehyde or ketone moieties. These nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in tumor tissues. Once the nanoparticles are internalized by cancer cells into acidic compartments, the hydrazone bond can be cleaved, leading to the release of the active drug.

Modulation of Signaling Pathways

By delivering therapeutic agents to specific cellular locations, this compound-based conjugates can indirectly modulate key signaling pathways involved in cancer progression, such as the EGFR and Ras/Raf/MEK/ERK pathways. For instance, a nanoparticle carrying an inhibitor of a downstream effector in the EGFR pathway, linked via a hydrazone bond, can be targeted to EGFR-overexpressing cancer cells. The acidic environment of the endosome would then trigger the release of the inhibitor, allowing it to interact with its intracellular target and disrupt the signaling cascade.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG12-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of m-PEG12-Hydrazide, a heterobifunctional PEG linker crucial in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the aqueous solubility of this linker is paramount for successful conjugation strategies, formulation development, and ensuring the overall stability and efficacy of the final bioconjugate.

Core Concepts: Understanding this compound Solubility

This compound is comprised of a methoxy-terminated polyethylene glycol (PEG) chain of twelve ethylene glycol units, functionalized with a terminal hydrazide group. The PEG component is the primary determinant of its aqueous solubility. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, rendering the molecule hydrophilic.

Table 1: Qualitative Solubility of m-PEG-Hydrazide Derivatives

| Compound | Reported Solvents | Source |

| m-PEG12-acid | Water, DMSO, DCM, DMF | BroadPharm[1] |

| m-PEG4-hydrazide | Water, DMF, DCM | BroadPharm[2] |

| Biotin-PEG12-hydrazide | Aqueous solutions | BroadPharm |

It is a well-established principle that the solubility of PEGylated molecules is influenced by the length of the PEG chain; longer chains generally impart greater water solubility.

Experimental Protocol: Quantitative Determination of this compound Solubility

To ascertain the precise solubility of this compound in a specific aqueous buffer, the shake-flask method is a reliable and widely accepted technique. This protocol provides a detailed methodology for its implementation.

Objective: To determine the saturation solubility of this compound in a selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

-

This compound (lyophilized powder)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4, Tris buffer, Citrate buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

High-speed microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the aqueous buffer in a glass vial. An "excess" amount ensures that undissolved solid will be present at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid this compound.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring that the pellet is not disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any residual micro-particulates.

-

Dilute the filtered supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a standard curve of known concentrations of this compound in the same buffer to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted supernatant by accounting for the dilution factor.

-

This calculated concentration represents the saturation solubility of this compound in the specific aqueous buffer at the tested temperature. The results are typically expressed in mg/mL or mmol/L.

-

Visualizing Experimental and Conceptual Frameworks

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Diagram 2: Conceptual Illustration of PEGylation Enhancing Solubility

Caption: How this compound enhances the solubility of a conjugated molecule.

Application in Drug Development: The Role of Solubility in Bioconjugation

This compound serves as a linker to conjugate therapeutic payloads to biomolecules such as antibodies. The hydrazide functional group reacts with aldehydes or ketones, which can be introduced into the biomolecule through controlled oxidation of carbohydrate moieties.

The solubility of the this compound linker is critical in several aspects of ADC development:

-

Reaction Efficiency: Sufficient solubility in the conjugation buffer is necessary to ensure efficient and homogenous reaction kinetics.

-

Preventing Aggregation: The hydrophilic PEG chain can prevent the aggregation of the final ADC, which is often a challenge when conjugating hydrophobic drug molecules.

-

Pharmacokinetics: The overall hydrophilicity of the ADC, influenced by the PEG linker, can impact its pharmacokinetic profile, including circulation half-life and clearance.

While this compound itself does not have a direct role in signaling pathways, it is instrumental in the construction of ADCs that target specific cell surface receptors, thereby influencing downstream signaling cascades upon internalization and payload release.

References

The Strategic Role of the PEG12 Spacer in m-PEG12-Hydrazide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of m-PEG12-Hydrazide, a discrete polyethylene glycol (dPEG®) reagent, with a specific focus on the functional contributions of its 12-unit PEG spacer. We explore its impact on solubility, pharmacokinetics, and bioconjugation strategies, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to this compound

This compound is a monofunctional PEGylation reagent characterized by a methoxy cap at one terminus and a reactive hydrazide group at the other, separated by a discrete chain of 12 ethylene glycol units. This structure makes it an ideal tool for covalently linking molecules, particularly for modifying proteins, peptides, and nanoparticles.

The hydrazide functional group specifically reacts with aldehyde or ketone moieties. This reaction is highly efficient in an acidic environment (typically pH 5.0-6.0) and results in the formation of a stable hydrazone bond. The methoxy cap ensures that the reagent is monofunctional, preventing undesirable crosslinking. The core of this reagent's utility, however, lies in the precisely defined PEG12 spacer.

Core Functions of the PEG12 Spacer

The 12-unit polyethylene glycol chain is not merely a linker; it is a critical component that imparts several beneficial properties to the resulting conjugate. Unlike traditional polydisperse PEGs, the discrete length of the PEG12 spacer (a dPEG® product) ensures batch-to-batch uniformity, leading to homogenous conjugates with predictable properties.

The ethylene glycol units of the PEG chain are hydrophilic, significantly increasing the water solubility of conjugated molecules, particularly those that are inherently hydrophobic. This is crucial for preventing aggregation and improving the handling and administration of biotherapeutics.

The PEG12 spacer creates a hydrophilic cloud around the conjugated molecule. This steric hindrance masks the molecule from proteolytic enzymes and the host immune system, leading to several key advantages:

-

Reduced Immunogenicity: The spacer can shield antigenic sites, lowering the risk of an immune response.

-

Decreased Renal Clearance: The increased hydrodynamic radius of the conjugate reduces its filtration rate by the kidneys, thereby extending its circulation half-life.

-

Enhanced Stability: By sterically hindering access by proteases, the spacer protects therapeutic proteins and peptides from degradation.

The PEG12 chain is a flexible, water-soluble spacer that provides a precise physical separation of ~50.4 Å between the conjugated molecules. This separation is critical for preserving the biological activity and binding affinity of proteins or antibodies by preventing the payload (e.g., a drug or dye) from interfering with the active site.

Quantitative Data and Physicochemical Properties

The use of a discrete PEG linker allows for precise characterization and reproducibility. The properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₅₆N₂O₁₄ | BroadPharm, Quanta BioDesign |

| Molecular Weight | 628.74 g/mol | BroadPharm, Quanta BioDesign |

| Spacer Arm Length | 50.4 Å (Angstroms) | Quanta BioDesign |

| State | White to off-white solid or viscous liquid | BroadPharm |

| Solubility | Soluble in water, DMSO, DMF, Methanol | BroadPharm, Quanta BioDesign |

| Reactive Group | Hydrazide (-CONHNH₂) | |

| Target Functional Group | Aldehyde (-CHO), Ketone (-C=O) |

Visualizing Key Processes and Relationships

Visual diagrams help clarify the chemical reactions, experimental procedures, and functional benefits associated with the PEG12 spacer.

Experimental Protocol: Conjugation of this compound to an Oxidized Antibody

This protocol describes a common application: the site-specific conjugation of this compound to the carbohydrate domains of a monoclonal antibody (mAb).

Objective: To covalently attach this compound to an antibody via a hydrazone bond.

Step 1: Aldehyde Generation on the Antibody This step oxidizes the cis-diol groups in the sugar residues of the mAb's Fc region to create reactive aldehyde groups.

-

Materials:

-

Monoclonal antibody (e.g., IgG) at 5-10 mg/mL.

-

Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

-

Sodium meta-periodate (NaIO₄) solution: 250 mM in Oxidation Buffer (prepare fresh).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

-

-

Procedure:

-

Buffer exchange the antibody into Oxidation Buffer using a desalting column.

-

Adjust the antibody concentration to 5 mg/mL.

-

Add NaIO₄ solution to the antibody to a final concentration of 10-20 mM.

-

Incubate the reaction for 30 minutes at room temperature in the dark.

-

Quench the reaction by buffer exchanging the oxidized antibody into fresh Oxidation Buffer to remove excess periodate. The resulting aldehyde-activated antibody is now ready for conjugation.

-

Step 2: Hydrazone Bond Formation

-

Materials:

-

Oxidized antibody (from Step 1).

-

This compound.

-

Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5 (Aniline can be added as a catalyst to a final concentration of 10 mM to accelerate the reaction).

-

-

Procedure:

-

Dissolve this compound in Conjugation Buffer immediately before use.

-

Add a 50-fold molar excess of this compound to the oxidized antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

Step 3: Purification of the Conjugate

-

Materials:

-

Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Size Exclusion Chromatography (SEC) column or dialysis cassette (10K MWCO).

-

-

Procedure:

-

Purify the reaction mixture to remove excess, unreacted this compound.

-

For SEC: Equilibrate the column with Purification Buffer and load the reaction mixture. Collect fractions corresponding to the high molecular weight conjugate.

-

For Dialysis: Transfer the mixture to a dialysis cassette and dialyze against Purification Buffer for 24-48 hours with at least three buffer changes.

-

Step 4: Characterization of the Conjugate

-

SDS-PAGE: Compare the conjugated antibody with the unconjugated one. The conjugate should show a slight increase in molecular weight.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the mass of the conjugate to determine the number of PEG molecules attached per antibody (degree of labeling).

-

HPLC (Size Exclusion or Reversed Phase): Assess the purity and aggregation state of the final conjugate.

This detailed protocol provides a framework for the successful application of this compound, leveraging the unique advantages conferred by its precisely defined PEG12 spacer.

An In-depth Technical Guide to Hydrazone Bond Formation with PEG Linkers for Drug Delivery

For researchers, scientists, and drug development professionals, the strategic conjugation of therapeutic agents to polyethylene glycol (PEG) linkers is a cornerstone of modern drug delivery design. Among the various ligation chemistries, the formation of a hydrazone bond stands out due to its unique pH-sensitive nature, offering a powerful tool for controlled drug release. This guide provides a comprehensive technical overview of the principles, kinetics, and practical application of hydrazone bond formation with PEG linkers, complete with experimental protocols and quantitative data to inform the design of advanced drug delivery systems.

Core Principles of Hydrazone Formation

The formation of a hydrazone linkage is a reversible condensation reaction between a hydrazide and a carbonyl group (an aldehyde or a ketone). The reaction proceeds through a two-step mechanism involving the nucleophilic addition of the hydrazide to the carbonyl carbon, which forms a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the final hydrazone product and water.[1]

The key feature of the hydrazone bond in drug delivery is its susceptibility to acid-catalyzed hydrolysis.[2] While relatively stable at the physiological pH of blood (approximately 7.4), the linkage is designed to cleave under the more acidic conditions found in tumor microenvironments (pH 6.5-7.2), endosomes (pH 5.0-6.5), and lysosomes (pH 4.5-5.0).[2][3][4] This pH-dependent stability enables the controlled, site-specific release of a conjugated drug, minimizing premature release in systemic circulation and thereby reducing off-target toxicity.

The stability and hydrolysis rate of the hydrazone bond are significantly influenced by the chemical structures of the reacting aldehyde/ketone and hydrazide moieties. Key factors include:

-

Aromatic vs. Aliphatic Carbonyls : Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This increased stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring.

-

Electronic Effects of Substituents : The electronic properties of substituents on both the carbonyl and hydrazine precursors play a critical role. Electron-donating groups on the aldehyde or ketone can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the hydrazine moiety can enhance the electrophilicity of the hydrazone, making it more susceptible to hydrolysis.

-

Alkylhydrazones vs. Acylhydrazones : Acylhydrazones generally exhibit greater resistance to hydrolysis at neutral pH compared to alkylhydrazones, but can be more labile at acidic pH. This characteristic makes them particularly well-suited for drug delivery applications that require stability in circulation followed by rapid cleavage in acidic intracellular compartments.

Quantitative Data on Hydrazone Bond Stability

The hydrolytic stability of hydrazone linkages is a critical parameter in the design of drug conjugates. The following tables summarize quantitative data on the stability of different hydrazone linkers at physiological and acidic pH, as well as a comparison with oxime linkages.

Table 1: Half-lives of Aliphatic Aldehyde-Based Hydrazone PEG-PE Conjugates at pH 7.4

| Conjugate Type | Half-life (minutes) at 37°C |

| PEG-PE conjugate with acyl hydrazide (3 C atoms) | Longer half-life |

| PEG-PE conjugate with acyl hydrazide (5 C atoms) | Intermediate half-life |

| PEG-PE conjugate with acyl hydrazide (10 C atoms) | Shorter half-life |

Note: The rate of hydrolysis increases with the number of carbon atoms in the acyl hydrazide chain.

Table 2: Comparative Stability of Aromatic vs. Aliphatic Aldehyde-Derived Hydrazones

| Hydrazone Type | Stability at pH 7.4 | Stability at pH 5.5 |

| Aliphatic Aldehyde-Derived PEG-HZ-PE Conjugates | Reasonably stable | Highly unstable (micelle peak completely disappeared within 2 min) |

| Aromatic Aldehyde-Derived PEG-HZ-PE Conjugates | Highly stable (half-life not attained after 72 h) | Highly stable (half-life not attained after 48 h) |

Note: Data is based on studies of PEG-phosphatidylethanolamine (PE) conjugates. Aromatic aldehyde-derived hydrazones are significantly more stable across pH ranges.

Table 3: Comparative Hydrolytic Stability of Hydrazones and Oximes at pD 7.0

| Conjugate Type | Relative First-Order Rate Constant for Hydrolysis (k) | Fold Decrease in Hydrolysis Rate Compared to Methylhydrazone |

| Methylhydrazone | Highest | 1x |

| Acetylhydrazone | Intermediate | ~300x lower than methylhydrazone |

| Semicarbazone | Intermediate | ~160x lower than methylhydrazone |

| Oxime | Lowest | ~600x lower than methylhydrazone |

Note: pD is the measure of acidity in a deuterium oxide (D₂O) solution. Oximes are substantially more stable to hydrolysis than hydrazones. A trialkylhydrazonium ion is even more stable than an oxime.

Experimental Protocols

Protocol 1: Synthesis of a PEG-Hydrazide Linker

This protocol describes a general method for synthesizing a PEG-hydrazide, a key component for forming hydrazone linkages. Two common methods involve starting from either mPEG-acid or mPEG-amine.

Method A: From mPEG-Acid

-

Activation of mPEG-Acid : Dissolve mPEG-acid (e.g., mPEG5000-acid, 1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Carbazate : Add t-butyl carbazate (2 equivalents) dissolved in DCM to the mPEG-acid solution.

-

Coupling Reaction : Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction Incubation : Stir the reaction mixture at room temperature overnight.

-

Purification : Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate and precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

-

Deprotection : Dissolve the Boc-protected PEG-hydrazide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) and stir for 1-2 hours at room temperature to remove the Boc protecting group.

-

Final Precipitation : Precipitate the final mPEG-hydrazide product with cold diethyl ether, filter, and dry under vacuum.

Method B: From mPEG-Amine to Hydrazine-Functionalized PEG-PE

-

Thiolation of Amine-PEG-PE : Transform the starting amine-containing polymer into a thiol-modified polymer using Traut's reagent.

-

Reaction with Cross-linker : React the thiol-modified polymer with a hetero-bifunctional cross-linking agent such as 4-maleimidophenyl)butyric acid hydrazide (MPBH). This reaction yields the hydrazine-functionalized PEG-PE.

Protocol 2: Synthesis of a PEG-Aldehyde Derivative

The synthesis of PEG-aldehyde can be challenging due to the low reactivity of the terminal hydroxyl groups of PEG. A common strategy is the oxidation of the hydroxyl group.

-

Dissolution : Dissolve the starting PEG material (e.g., mPEG-OH) in a suitable anhydrous solvent like DCM or dimethyl sulfoxide (DMSO).

-

Oxidation : Add an oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base like triethylamine), or Dess-Martin periodinane.

-

Reaction Monitoring : Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Quenching and Work-up : Once the reaction is complete, quench any excess oxidizing agent according to standard procedures for the specific reagent used.

-

Purification : Purify the PEG-aldehyde by precipitation in cold diethyl ether, followed by filtration and drying under vacuum. Characterize the final product using NMR (looking for the characteristic aldehyde proton signal around 9.5-10 ppm) and Fourier-transform infrared (FTIR) spectroscopy.

Protocol 3: Formation of a PEG-Hydrazone Conjugate

-

Dissolution of Reactants : Dissolve the PEG-aldehyde (1 equivalent) and the hydrazide-functionalized drug or molecule (1-1.2 equivalents) in a suitable buffer, typically with a slightly acidic pH (e.g., pH 5-6) to catalyze the reaction. Aniline can be used as a catalyst to accelerate the reaction at neutral pH.

-

Reaction Incubation : Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific aldehyde and hydrazide used.

-

Monitoring the Reaction : Monitor the formation of the hydrazone bond by techniques such as High-Performance Liquid Chromatography (HPLC), which will show the consumption of the starting materials and the appearance of a new product peak.

-

Purification : Purify the resulting PEG-hydrazone conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and byproducts.

-

Characterization : Confirm the identity and purity of the conjugate using techniques like NMR, mass spectrometry, and UV-Vis spectroscopy (if the drug has a chromophore).

Protocol 4: In Vitro pH-Dependent Hydrolysis Assay

-

Preparation of Buffers : Prepare buffers at different pH values, for example, a phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions and an acetate or phosphate-citrate buffer at pH 5.0 to mimic the endosomal/lysosomal environment.

-

Incubation : Dissolve the PEG-hydrazone conjugate in each of the prepared buffers to a known concentration. Incubate the solutions at 37°C.

-

Time-Point Sampling : At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

-

Analysis : Analyze the samples immediately by a suitable analytical method, such as reversed-phase HPLC, to quantify the amount of intact conjugate remaining and the amount of released drug.

-

Data Analysis : Plot the percentage of intact conjugate versus time for each pH. Fit the data to a first-order decay model to determine the half-life (t½) of the hydrazone bond at each pH.

Visualizations

The following diagrams illustrate the key chemical and logical processes involved in the use of hydrazone linkers in PEGylation.

Caption: Mechanism of hydrazone bond formation.

Caption: Experimental workflow for PEG-hydrazone drug conjugate synthesis.

Caption: pH-dependent hydrolysis of hydrazone-linked conjugates.

References

m-PEG12-Hydrazide as a PROTAC Linker Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker. This linker is far from a passive spacer; its length, flexibility, and chemical composition are critical determinants of the efficacy of the resulting PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides a comprehensive overview of m-PEG12-Hydrazide, a PEG-based building block for PROTAC synthesis.

This compound: A Versatile Building Block

This compound is a hydrophilic linker composed of twelve ethylene glycol units, terminating in a methoxy group at one end and a hydrazide group at the other. The PEG chain imparts increased water solubility and biocompatibility to the PROTAC molecule, which can be advantageous for cell permeability and in vivo applications. The terminal hydrazide group serves as a versatile chemical handle for conjugation to a POI or E3 ligase ligand.

Physicochemical Properties of this compound and Related Linkers

The following table summarizes the key physicochemical properties of this compound and structurally similar PEG12 linkers. These properties are crucial for computational modeling and prediction of the behavior of the resulting PROTAC.

| Property | This compound (Estimated) | m-PEG12-amine | m-PEG12-azide | Biotin-PEG12-hydrazide |

| Molecular Formula | C25H52N2O13 | C25H53NO12 | C25H51N3O12 | C37H71N5O15S |

| Molecular Weight | ~600.7 g/mol | 559.7 g/mol | 585.7 g/mol | 858.1 g/mol |

| XLogP3 | ~ -1.0 | -2.5 | -0.6 | Not Available |

| Hydrogen Bond Donors | 3 | 1 | 0 | 5 |

| Hydrogen Bond Acceptors | 14 | 13 | 12 | 16 |

Data for m-PEG12-amine and m-PEG12-azide are sourced from PubChem.[1][2] Data for Biotin-PEG12-hydrazide is from commercial supplier catalogs.[3] Properties for this compound are estimated based on these related structures.

The Impact of PEG12 Linkers on PROTAC Performance: A Case Study of MT-802

To illustrate the impact of a PEG12 linker on PROTAC performance, we will consider MT-802, a potent PROTAC that targets Bruton's tyrosine kinase (BTK) for degradation.[4][5] BTK is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies.

Quantitative Performance Data of BTK-targeting PROTACs

The table below presents key performance metrics for MT-802, which utilizes a 12-atom PEG linker. For comparison, data for other PROTACs with different linker types or lengths are also included to highlight the importance of linker optimization.

| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |

| MT-802 | BTK | 12-atom PEG | ~12 | >99 | Not Reported |

| PROTAC A | BET | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | BET | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | BET | PEG4 | 250 | 70 | 1.1 |

Data for MT-802 is from a study by Buhimschi et al. Comparative data for BET-targeting PROTACs is illustrative and compiled from various sources.

Experimental Protocols

Protocol 1: Synthesis of a BTK-Targeting PROTAC using this compound

This protocol outlines a two-step synthesis of a BTK-targeting PROTAC, adapting a strategy that utilizes an aldehyde-hydrazide coupling for the final conjugation. This method allows for the rapid generation of PROTAC libraries for screening.

Step 1: Functionalization of the BTK Inhibitor with an Aldehyde

-

Materials:

-

BTK inhibitor with a suitable solvent-exposed functional group for modification (e.g., a phenol or amine).

-

4-formylbenzoic acid

-

Coupling agents (e.g., HATU, DIPEA)

-

Anhydrous DMF

-

Standard glassware for organic synthesis

-

-

Procedure:

-

If the BTK inhibitor has a free amine, dissolve it in anhydrous DMF. Add 4-formylbenzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

If the BTK inhibitor has a phenolic hydroxyl group, it can be alkylated with a suitable aldehyde-containing reagent (e.g., 4-(bromomethyl)benzaldehyde) in the presence of a base like potassium carbonate.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the aldehyde-functionalized BTK inhibitor by flash column chromatography.

-

Step 2: Hydrazone Formation with this compound and Pomalidomide

-

Materials:

-

Aldehyde-functionalized BTK inhibitor (from Step 1)

-

This compound

-

Pomalidomide (or another suitable E3 ligase ligand with an appropriate functional group for attachment to the PEG linker)

-

Anhydrous ethanol

-

Catalytic amount of acetic acid

-

-

Procedure:

-

First, synthesize a pomalidomide-PEG12-hydrazide intermediate. This can be achieved by reacting a pomalidomide derivative with an appropriate functional group (e.g., a carboxylic acid) with a bifunctional PEG12 linker that has a hydrazide at one end and a corresponding reactive group (e.g., an amine) at the other, using standard coupling chemistry. For this protocol, we assume the availability of a pomalidomide derivative that can be readily conjugated to this compound. A more direct approach involves pre-functionalizing pomalidomide with an aldehyde and then reacting it with this compound.

-

For the final conjugation, dissolve the aldehyde-functionalized BTK inhibitor (1.0 eq) and the pomalidomide-m-PEG12-hydrazide conjugate (1.1 eq) in anhydrous ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. The formation of the hydrazone linkage is typically efficient and produces water as the only byproduct.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC to obtain a highly pure sample for biological evaluation.

-

Protocol 2: Western Blotting for BTK Degradation

This protocol describes the quantification of BTK protein levels in cells after treatment with the synthesized PROTAC.

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., a B-cell lymphoma line such as TMD8) in 6-well plates and allow them to adhere or reach the desired density.

-

Treat the cells with varying concentrations of the BTK-targeting PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK protein levels to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be determined.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and logical relationships central to the development of a BTK-targeting PROTAC.

Caption: The BTK signaling pathway, a key regulator of B-cell function.

Caption: A typical workflow for the development of a PROTAC degrader.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

Methodological & Application

Application Notes and Protocols for m-PEG12-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. The m-PEG12-Hydrazide linker is a popular choice for ADC development, featuring a discrete 12-unit polyethylene glycol (PEG) spacer and a hydrazide functional group. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[1] The hydrazide group reacts with an aldehyde or ketone to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (~7.4) but is designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within the target cancer cell, enabling specific release of the cytotoxic payload.[][3]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, targeting researchers in drug development and bioconjugation.

Key Features of this compound Linker

-

Enhanced Hydrophilicity: The 12-unit PEG spacer improves the solubility and reduces the aggregation potential of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1]

-

pH-Sensitive Payload Release: The hydrazone bond formed is acid-labile, facilitating intracellular drug release in the acidic compartments of target cells.[]

-

Defined Spacer Length: The discrete PEG length ensures the synthesis of a more homogeneous ADC product, simplifying characterization and improving batch-to-batch reproducibility.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a two-step process:

-

Generation of Aldehyde Groups on the Antibody: This is commonly achieved by the mild oxidation of the carbohydrate chains located in the Fc region of the antibody. This site-specific modification strategy minimizes interference with the antigen-binding sites in the Fab regions.

-

Conjugation of this compound-Payload to the Aldehyde-Modified Antibody: The hydrazide group of the linker-payload construct reacts with the generated aldehyde on the antibody to form a stable hydrazone linkage.

Protocol 1: Generation of Aldehyde Groups on the Antibody (Fc Glycan Oxidation)

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO4)

-

Glycerol or ethylene glycol

-

Desalting column (e.g., Sephadex G-25)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.6

Procedure:

-

Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in Oxidation Buffer.

-

Oxidation:

-

Prepare a fresh stock solution of sodium periodate (e.g., 100 mM in Oxidation Buffer).

-

Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture in the dark at 4°C for 30 minutes.

-

-

Quenching:

-

Stop the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.

-

Incubate for 10 minutes at 4°C in the dark.

-

-

Purification:

-

Immediately remove excess sodium periodate and quenching agent by buffer exchange using a desalting column equilibrated with PBS, pH 6.0.

-

The resulting aldehyde-modified antibody is now ready for conjugation.

-

Protocol 2: Conjugation of this compound-Payload to Aldehyde-Modified Antibody

This protocol details the reaction between the aldehyde-modified antibody and a pre-prepared this compound-payload construct.

Materials:

-

Aldehyde-modified antibody (from Protocol 1)

-

This compound-Payload construct

-

Conjugation Buffer: PBS, pH 6.0-7.0

-

Aniline (optional, as a catalyst)

-

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound-payload construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add a 20- to 50-fold molar excess of the this compound-payload solution to the aldehyde-modified antibody.

-

For catalysis (optional), add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C overnight with gentle stirring.

-

-

Purification of the ADC:

-

Following the incubation, purify the ADC to remove unreacted linker-payload and other impurities.

-

Size-Exclusion Chromatography (SEC) is a common method for separating the ADC from smaller molecules.

-

Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. The molar concentrations of the antibody and the payload can be calculated using their respective extinction coefficients, and the DAR is the molar ratio of payload to antibody.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC. The number of conjugated drugs can be calculated from the mass shift compared to the unconjugated antibody. It is important to note that acidic conditions used in some MS methods can cause hydrolysis of the hydrazone linker, potentially leading to an underestimation of the DAR.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates or fragments.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation and assess purity.

Protocol 4: In Vitro Stability Assay of Hydrazone Linkage

This protocol assesses the stability of the hydrazone bond in plasma and at different pH values.

Materials:

-

Purified ADC

-

Human or mouse plasma

-

Buffers at pH 5.0 (e.g., 0.1 M Acetate Buffer) and pH 7.4 (PBS)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC at a final concentration of 1-10 µM in plasma and in the pH 5.0 and pH 7.4 buffers at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

-

-

Sample Processing (for plasma samples):

-

Precipitate plasma proteins by adding a 3-fold volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the released payload.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload. .

-

-

Data Analysis:

-

Plot the percentage of intact ADC or released payload over time to determine the half-life (t½) of the ADC at each condition.

-

Quantitative Data

The inclusion of a PEG spacer can influence the drug-to-antibody ratio (DAR) achieved during conjugation. The following table summarizes representative data from a study investigating the effect of a PEG12 spacer on the DAR of ADCs with different cleavable triggers.

| Cleavable Trigger | Linker Configuration | Average DAR |

| More Hydrophobic (Val-Ala) | No PEG spacer | 1.4 |

| More Hydrophobic (Val-Ala) | With PEG12 spacer | 3.0 |

| Less Hydrophobic (Val-Cit) | No PEG spacer | 3.8 |

| Less Hydrophobic (Val-Cit) | With PEG12 spacer | 2.7 |

| Table 1: Effect of a PEG12 spacer on the average Drug-to-Antibody Ratio (DAR) for ADCs with different cleavable triggers. The incorporation of a PEG12 spacer influenced the final DAR, demonstrating the importance of linker design in ADC synthesis. |

The stability of the hydrazone linkage is paramount for the safety and efficacy of the ADC. The following table provides a summary of the hydrolysis kinetics for different types of hydrazones, highlighting their pH-dependent stability.

| Hydrazone Type | pH | Half-life (t½) |

| Acylhydrazone | 7.0 | > 2.0 hours |

| Acylhydrazone | ~5.0 | 2.4 minutes |

| AcBut-acylhydrazone | 7.4 | > 24 hours (6% hydrolysis) |

| AcBut-acylhydrazone | 4.5 | < 24 hours (97% release) |

| Table 2: Comparative stability of different hydrazone linkers at varying pH levels. The data illustrates the acid-labile nature of hydrazone bonds, which is critical for the intracellular release of the payload. |

Visualizations

Figure 1: Experimental workflow for the synthesis of an ADC using this compound.

Figure 2: Mechanism of hydrazone bond formation between an aldehyde-modified antibody and this compound.

Figure 3: General mechanism of action for a hydrazone-linked ADC.

References

Application Notes and Protocols for PEGylating Therapeutic Proteins using m-PEG12-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulating half-life, reduced immunogenicity, increased stability, and improved solubility. m-PEG12-Hydrazide is a discrete PEGylation reagent containing a methoxy-terminated PEG with 12 ethylene glycol units and a terminal hydrazide functional group. This reagent is particularly useful for the site-specific modification of proteins that have, or can be engineered to contain, an aldehyde or ketone group. The reaction between the hydrazide and the carbonyl group forms a stable hydrazone linkage.

These application notes provide a detailed guide for the use of this compound in the PEGylation of therapeutic proteins. Included are protocols for the generation of aldehyde groups on proteins, the PEGylation reaction itself, and the characterization of the resulting conjugates.

Principle of the Method

The core of this PEGylation strategy is the chemoselective ligation between a hydrazide and an aldehyde or ketone.

-

Generation of Carbonyl Groups on the Protein: Therapeutic proteins that are glycoproteins can be mildly oxidized to generate aldehyde groups on their carbohydrate moieties. Alternatively, genetic engineering techniques can be used to introduce specific amino acids that can be chemically converted to aldehydes.

-

PEGylation Reaction: The hydrazide group of this compound nucleophilically attacks the carbonyl carbon of the modified protein, forming a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to facilitate the reaction.

Materials and Equipment

-

This compound

-

Therapeutic protein (e.g., antibody, cytokine)

-

Buffer Systems:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium Acetate Buffer, 100 mM, pH 5.5

-

-

For Glycoprotein Oxidation (Optional):

-

Sodium meta-periodate (NaIO4)

-

Glycerol

-

-

Reaction Components:

-

Aniline (optional, as a catalyst)

-

-

Purification System:

-

Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

-

Dialysis cassettes (appropriate molecular weight cut-off)

-

-

Analytical Equipment:

-

SDS-PAGE system

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

-

UV-Vis Spectrophotometer

-

Plate reader for activity assays

-

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein

This protocol is suitable for glycoproteins containing sialic acid or other sugar residues that can be oxidized.

-

Protein Preparation: Dissolve the glycoprotein in PBS at a concentration of 1-10 mg/mL.

-

Oxidation:

-

Prepare a fresh solution of sodium meta-periodate in PBS.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice in the dark for 30 minutes.

-

-

Quenching:

-

Quench the reaction by adding glycerol to a final concentration of 20 mM.

-

Incubate on ice for 15 minutes.

-

-

Purification: Immediately purify the oxidized protein using a desalting column or dialysis to remove excess periodate and glycerol. The buffer should be exchanged to 100 mM Sodium Acetate, pH 5.5.

Protocol 2: PEGylation of an Aldehyde-Containing Protein with this compound

-

Reagent Preparation:

-

Dissolve the aldehyde-containing protein in 100 mM Sodium Acetate, pH 5.5, at a concentration of 1-5 mg/mL.

-

Dissolve this compound in the same buffer to create a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

For reactions that are slow or inefficient, aniline can be added as a catalyst to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification of the PEGylated Protein:

-

Following the incubation, purify the PEGylated protein from unreacted this compound and other reaction components using SEC or IEX.

-

Alternatively, dialysis against PBS can be used to remove small molecule impurities.

-

Characterization of the PEGylated Protein

It is crucial to characterize the PEGylated protein to determine the extent of PEGylation and its effect on the protein's structure and function.

SDS-PAGE Analysis

-

Purpose: To visualize the increase in molecular weight due to PEGylation.

-

Method: Run non-PEGylated and PEGylated protein samples on an SDS-PAGE gel. The PEGylated protein will migrate slower, appearing as a band with a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).

Mass Spectrometry

-

Purpose: To confirm the covalent attachment of the PEG moiety and determine the precise molecular weight of the conjugate.

-

Method: Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS. The resulting spectrum will show a mass shift corresponding to the addition of one or more m-PEG12 units.

Protein Concentration Determination

-

Purpose: To accurately determine the concentration of the PEGylated protein.

-

Method: Use a standard protein concentration assay (e.g., BCA or Bradford). It is important to create a standard curve with the unmodified protein, as the PEG moiety can sometimes interfere with these assays.

Biological Activity Assay

-

Purpose: To assess the impact of PEGylation on the therapeutic protein's function.

-

Method: Perform a relevant in vitro bioassay to compare the activity of the PEGylated protein to the unmodified protein. This could be a cell-based proliferation assay, an enzyme activity assay, or a receptor-binding assay, depending on the protein's mechanism of action.

Data Presentation

The following tables provide a template for summarizing the quantitative data from your PEGylation experiments.

Table 1: Reaction Conditions for Protein PEGylation with this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration (mg/mL) | 2 | 2 | 5 |

| This compound:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |

| Reaction Buffer | 100 mM Sodium Acetate, pH 5.5 | 100 mM Sodium Acetate, pH 5.5 | 100 mM Sodium Acetate, pH 6.5 |

| Catalyst (Aniline) | None | 10 mM | 10 mM |

| Reaction Temperature (°C) | 25 | 25 | 4 |

| Reaction Time (hours) | 4 | 2 | 16 |

Table 2: Characterization of PEGylated Therapeutic Protein

| Sample | Apparent MW (SDS-PAGE) | Mass (Mass Spectrometry) | PEGylation Efficiency (%)* | Biological Activity (% of Unmodified) |

| Unmodified Protein | X kDa | Y Da | N/A | 100 |

| PEGylated Protein (Condition 1) | ~X+0.6 kDa | Y + 602.7 Da | 45 | 92 |

| PEGylated Protein (Condition 2) | ~X+0.6 kDa | Y + 602.7 Da | 75 | 88 |

| PEGylated Protein (Condition 3) | ~X+0.6 kDa | Y + 602.7 Da | 68 | 95 |

*PEGylation efficiency can be estimated from techniques like HPLC or densitometry of SDS-PAGE gels.

Visualizations

Experimental Workflow

Caption: General workflow for the PEGylation of a therapeutic protein using this compound.

Signaling Pathway of Interferon-alpha (IFN-α)

Many interferons are PEGylated to improve their therapeutic efficacy. The following diagram illustrates the canonical JAK-STAT signaling pathway activated by IFN-α.

Caption: Interferon-alpha signaling through the JAK-STAT pathway.

Signaling Pathway of Granulocyte Colony-Stimulating Factor (G-CSF)

G-CSF is another therapeutic protein that is often PEGylated (e.g., Pegfilgrastim). Its signaling is crucial for the proliferation and differentiation of neutrophils.

Caption: Major signaling pathways activated by G-CSF.

Application Notes and Protocols for Cell Surface Glycoprotein Labeling with m-PEG12-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface glycoproteins are integral to a myriad of cellular processes, including cell signaling, adhesion, and immune recognition. Their dynamic expression and structural alterations are often associated with disease states, making them prime targets for diagnostics and therapeutic intervention. This document provides a detailed methodology for the specific labeling of cell surface glycoproteins using m-PEG12-Hydrazide. This technique leverages a two-step chemical process to covalently attach a polyethylene glycol (PEG) linker to the glycan moieties of these proteins. The hydrophilic and flexible nature of the PEG chain can enhance the solubility and stability of the labeled proteins, making this method particularly valuable in drug development and proteomic studies.[1][2]

The core principle of this labeling strategy involves:

-

Oxidation: Mild periodate oxidation of cis-diol groups within the sugar residues (primarily sialic acids) of glycoproteins to generate reactive aldehyde groups.[3][4][5]

-

Hydrazone Formation: The nucleophilic attack of the generated aldehydes by the hydrazide group of this compound to form a stable covalent hydrazone bond.

This method offers a robust and versatile approach for the site-specific labeling of glycoproteins on live cells, enabling a wide range of downstream applications without the need for genetic manipulation.

Principle of the Reaction

The labeling process is a targeted chemical modification of the carbohydrate structures present on cell surface glycoproteins.

Caption: Chemical workflow for cell surface glycoprotein labeling.

Experimental Protocols

This section provides detailed protocols for the labeling of cell surface glycoproteins with this compound. It is recommended to optimize these conditions for each specific cell line and experimental goal.

Materials

-

Cells: Cultured cells of interest (adherent or suspension)

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 6.5

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Reagents:

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Quenching solution (e.g., 1 mM glycerol or 10 mM sodium bisulfite in PBS)

-

Lysis buffer (for downstream analysis, e.g., RIPA buffer)

-

Protease inhibitors

-

Protocol 1: Labeling of Adherent Cells

Caption: Experimental workflow for labeling adherent cells.

-

Cell Preparation: Grow adherent cells to 80-90% confluency in a culture dish.

-

Washing: Gently wash the cells twice with ice-cold PBS, pH 6.5.

-

Oxidation: Add a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5, to the cells. Incubate on ice for 15-30 minutes, protected from light.

-

Quenching: Remove the NaIO₄ solution and add an equal volume of quenching solution. Incubate for 5 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS, pH 7.4, to remove any residual periodate and quenching reagent.

-

Labeling: Prepare a solution of this compound in PBS, pH 7.4. Add the solution to the cells and incubate for 1-2 hours at 4°C or room temperature. The optimal concentration of this compound should be determined empirically, but a starting point of 1-5 mM can be used.

-

Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4, to remove unreacted this compound.

-

Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis for Western blotting or mass spectrometry, or direct analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Labeling of Suspension Cells

The protocol for suspension cells is similar to that for adherent cells, with the main difference being the use of centrifugation for cell pelleting and washing steps.

-

Cell Preparation: Harvest suspension cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

-

Washing: Resuspend the cell pellet in ice-cold PBS, pH 6.5, and pellet by centrifugation. Repeat this wash step twice.

-

Oxidation: Resuspend the cell pellet in a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5. Incubate on ice for 15-30 minutes, protected from light, with occasional gentle mixing.

-

Quenching: Pellet the cells, remove the NaIO₄ solution, and resuspend in quenching solution. Incubate for 5 minutes on ice.

-

Washing: Pellet the cells and wash them three times with ice-cold PBS, pH 7.4.

-

Labeling: Resuspend the cell pellet in a solution of this compound in PBS, pH 7.4. Incubate for 1-2 hours at 4°C or room temperature with gentle rotation.

-

Final Washes: Pellet the cells and wash them three times with ice-cold PBS, pH 7.4, to remove unreacted probe.

-

Downstream Processing: The labeled cell pellet is ready for downstream analysis.

Quantitative Data and Optimization

The efficiency of cell surface glycoprotein labeling can be influenced by several factors. The following table summarizes typical concentration ranges and incubation times. It is crucial to optimize these parameters for each specific cell line and experimental setup.

| Parameter | Typical Range | Considerations |

| NaIO₄ Concentration | 1 - 10 mM | Lower concentrations (e.g., 1 mM) are more selective for sialic acids, while higher concentrations may oxidize other sugars. Higher concentrations can also impact cell viability. |

| Oxidation Time | 15 - 30 minutes | Longer incubation times may increase labeling but can also lead to cell damage. |

| This compound Conc. | 1 - 5 mM | The optimal concentration should be determined empirically. Higher concentrations may lead to non-specific binding. |

| Labeling Time | 1 - 2 hours | Longer incubation times may increase labeling efficiency but should be balanced with maintaining cell viability. |

| Temperature | 4°C to Room Temp. | 4°C is generally preferred to minimize endocytosis of labeled proteins. |

| pH | 6.5-7.4 (Oxidation) 5.5-7.4 (Labeling) | The hydrazone formation reaction is more efficient at a slightly acidic to neutral pH. |

Downstream Applications and Analysis

Labeled glycoproteins can be analyzed through various techniques, providing valuable insights into the cell surface glycoproteome.

Caption: Potential downstream applications after labeling.

-

Fluorescence Microscopy: If a fluorescently tagged this compound is used, the spatial distribution of glycoproteins on the cell surface can be visualized.

-

Flow Cytometry: This allows for the quantification of the overall labeling efficiency on a cell-by-cell basis.

-

Western Blotting: After cell lysis, PEGylated glycoproteins can be detected by antibodies against the protein of interest, often showing a shift in molecular weight due to the attached PEG chain.

-

Mass Spectrometry: This is a powerful technique for identifying and quantifying the labeled glycoproteins, providing a comprehensive profile of the cell surface glycoproteome.

Conclusion

The use of this compound for cell surface glycoprotein labeling is a specific and versatile method with broad applications in biological research and drug development. The protocols provided herein offer a solid foundation for researchers to label, identify, and quantify cell surface glycoproteins. By understanding the underlying principles and optimizing the experimental conditions, this technique can be a valuable tool for elucidating the roles of glycoproteins in health and disease.

References

Application Notes and Protocols: Site-Specific Conjugation of m-PEG12-Hydrazide to Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of methoxy-poly(ethylene glycol)-hydrazide (m-PEG12-Hydrazide) to glycoproteins. This powerful bioconjugation technique allows for the site-specific attachment of PEG moieties to the carbohydrate domains of glycoproteins, offering numerous advantages in therapeutic protein development, including enhanced stability, prolonged circulation time, and reduced immunogenicity.[1][2][3][4]

The methodology is centered around a two-step process: the selective oxidation of cis-diol groups within the glycoprotein's sugar residues to form reactive aldehydes, followed by the covalent coupling of these aldehydes with the hydrazide group of this compound to form a stable hydrazone bond.[5]

Core Principles

The conjugation strategy leverages the specific chemistry between aldehydes and hydrazides.

-

Oxidation: Glycoproteins are treated with a mild oxidizing agent, typically sodium meta-periodate (NaIO₄), which cleaves the vicinal diols present in the sugar moieties (e.g., sialic acid, galactose, mannose) to generate aldehyde groups. The reaction conditions can be tailored to achieve selective oxidation. For instance, lower concentrations of periodate primarily target the terminal sialic acid residues.

-

Hydrazone Bond Formation: The newly formed aldehydes on the glycoprotein readily react with the hydrazide group of this compound in a slightly acidic to neutral pH environment (pH 5.0-7.0) to form a stable hydrazone linkage. The efficiency of this reaction can be significantly enhanced by the addition of a catalyst, such as aniline.

Data Presentation: Reaction Parameters

The successful conjugation of this compound to glycoproteins is dependent on several key reaction parameters. The following table summarizes the recommended conditions for the oxidation and ligation steps.

| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Hydrazide Ligation | Reference |

| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Sodium meta-periodate (NaIO₄) | - | |

| Concentration | 1 mM | 10 mM | 5-10 mM (molar excess) | |

| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate or PBS | |

| pH | 5.5 | 5.5 | 5.0 - 7.0 | |

| Temperature | 0-4°C or Room Temperature | 0-4°C or Room Temperature | Room Temperature | |

| Reaction Time | 30 minutes | 30 minutes | 2 hours to overnight | |

| Catalyst (Optional) | - | - | Aniline (e.g., 10 mM) |

Experimental Protocols

The following are detailed protocols for the key experiments involved in the conjugation of this compound to glycoproteins.

Protocol 1: Sialic Acid-Specific Periodate Oxidation of Glycoproteins

This protocol is designed for the selective oxidation of terminal sialic acid residues on glycoproteins.

Materials:

-

Glycoprotein of interest

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Quenching Solution: e.g., 1 M Glycerol or 20 mM Sodium Sulfite

-

Desalting column or dialysis equipment

-

Light-protective tubes (e.g., amber tubes or tubes wrapped in foil)

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

-

Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. This solution is light-sensitive and should be kept in the dark.

-

Oxidation Reaction: In a light-protective tube, add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.

-

Incubate the reaction for 30 minutes at 0-4°C in the dark.

-

Quenching: Stop the reaction by adding the Quenching Solution. For example, add glycerol to a final concentration of 10-20 mM. Incubate for 5-10 minutes.

-

Purification: Immediately remove the excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with the Ligation Buffer (see Protocol 3).

Protocol 2: General Periodate Oxidation of Glycoproteins

This protocol is suitable for generating aldehydes on various sugar residues within the glycoprotein.

Materials:

-

Same as Protocol 1.

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

-

Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.

-

Oxidation Reaction: In a light-protective tube, add the NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.

-

Incubate the reaction for 30 minutes at 0-4°C in the dark.

-

Quenching: Stop the reaction as described in Protocol 1.

-

Purification: Purify the oxidized glycoprotein as described in Protocol 1.

Protocol 3: Hydrazide Ligation to Oxidized Glycoproteins

This protocol details the conjugation of this compound to the aldehyde-containing glycoprotein.

Materials:

-

Oxidized glycoprotein (from Protocol 1 or 2)

-

This compound

-

Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5 or Phosphate-Buffered Saline (PBS), pH 7.0-7.4

-

(Optional) Aniline solution (for catalyzed ligation)

-

Desalting column or dialysis equipment for final purification

Procedure:

-

Prepare this compound Solution: Dissolve the this compound in the Ligation Buffer to a desired stock concentration (e.g., 50-100 mM).

-

Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A molar excess of the hydrazide reagent over the glycoprotein is typically used (e.g., 50-100 fold molar excess). The optimal ratio may need to be determined empirically.

-

(Optional) Catalyzed Ligation: For a more efficient reaction, especially at neutral pH, aniline can be added to a final concentration of 10 mM to catalyze the formation of the hydrazone bond.

-

Incubate the reaction for 2 hours to overnight at room temperature. The optimal incubation time should be determined empirically for the specific glycoprotein and desired degree of PEGylation.

-

Final Purification: Remove the unreacted this compound and any byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: The resulting PEGylated glycoprotein can be characterized by methods such as SDS-PAGE to observe the increase in molecular weight, mass spectrometry to confirm the conjugation, and functional assays to ensure the retention of biological activity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for glycoprotein PEGylation.

Chemical Reaction Mechanism

Caption: Chemical reaction of periodate oxidation and hydrazide ligation.

References

Application Notes and Protocols for m-PEG12-Hydrazide in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG12-Hydrazide in the development of targeted drug delivery systems. This document covers the fundamental principles, experimental procedures, and expected outcomes when using this versatile PEG linker.

Introduction to this compound in Drug Delivery